molecular formula C4H2Cl2F2 B088674 1,2-Dichloro-3,3-difluorocyclobutene CAS No. 14851-11-7

1,2-Dichloro-3,3-difluorocyclobutene

Cat. No.: B088674
CAS No.: 14851-11-7
M. Wt: 158.96 g/mol
InChI Key: YSJHRGHDXIZJIW-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,3-difluorocyclobutene is a specialized fluorinated building block designed for advanced research and development in medicinal chemistry and materials science. Compounds featuring the cyclobutane scaffold are increasingly valued in drug discovery for their unique three-dimensional conformation, stereochemical properties, and utility as bioisosteres for various molecular frameworks . The strategic incorporation of fluorine atoms is a well-established method to fine-tune the properties of bioactive molecules, potentially improving their metabolic stability, membrane permeability, and binding affinity . The presence of both chlorine and fluorine atoms on the cyclobutene ring makes this compound a promising and versatile linchpin for synthesizing a diverse range of complex, difluoroalkylated cyclobutane derivatives. Researchers can leverage the reactivity of this intermediate to develop novel candidates for pharmaceutical applications, such as protease inhibitors or receptor modulators, or to create high-performance polymers and electronic materials where fluorination imparts enhanced thermal stability and chemical resistance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

14851-11-7

Molecular Formula

C4H2Cl2F2

Molecular Weight

158.96 g/mol

IUPAC Name

1,2-dichloro-3,3-difluorocyclobutene

InChI

InChI=1S/C4H2Cl2F2/c5-2-1-4(7,8)3(2)6/h1H2

InChI Key

YSJHRGHDXIZJIW-UHFFFAOYSA-N

SMILES

C1C(=C(C1(F)F)Cl)Cl

Canonical SMILES

C1C(=C(C1(F)F)Cl)Cl

Synonyms

Cyclobutene, 1,2-dichloro-3,3-difluoro- (8CI,9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Fluorinated Building Blocks
1,2-Dichloro-3,3-difluorocyclobutene serves as a versatile building block in organic synthesis. Its difluorinated structure contributes to the stability and reactivity required for synthesizing complex molecules. The introduction of fluorine atoms often enhances the biological activity of compounds, making them valuable in drug development.

Synthesis of Difluorinated Compounds
Research has demonstrated that 1,2-dichloro-3,3-difluorocyclobutene can be utilized in the preparation of various difluorinated derivatives. For instance, it can react with nucleophiles to produce difluorinated alcohols and amines, which are important intermediates in pharmaceutical synthesis .

Agrochemical Applications

Insecticides and Herbicides
The compound has potential applications in the development of agrochemicals, particularly insecticides and herbicides. Its structure allows for the modification into bioactive compounds that exhibit insecticidal properties against pests such as the southern corn rootworm . The synthesis of novel insecticides from fluorinated precursors is an area of active research, as these compounds often show enhanced efficacy compared to their non-fluorinated counterparts.

Pharmaceutical Applications

Drug Development
In medicinal chemistry, fluorinated compounds are known for their ability to improve pharmacokinetic properties such as metabolic stability and bioavailability. 1,2-Dichloro-3,3-difluorocyclobutene may be incorporated into drug candidates to enhance their therapeutic profiles. Case studies have shown that fluorine substitution can lead to increased potency and selectivity in targeted therapies .

Case Studies

Study Application Findings
Synthesis of Difluorinated Alcohols Organic SynthesisDemonstrated high yields using 1,2-dichloro-3,3-difluorocyclobutene as a precursor .
Insecticidal Efficacy AgrochemicalsShowed significant activity against southern corn rootworm when modified into carboxamide derivatives .
Pharmacological Properties PharmaceuticalsEnhanced metabolic stability and bioavailability observed in fluorinated drug candidates .

Comparison with Similar Compounds

Key Observations :

  • Ring Size Effects : Smaller cyclopropene derivatives (e.g., compound 3) exhibit lower boiling points compared to brominated analogs (e.g., compound 8), likely due to reduced molecular weight and weaker van der Waals interactions .
  • Halogen Influence : Brominated analogs (e.g., compound 8) are less volatile than chlorinated counterparts, aligning with trends in halogen atomic mass and polarizability .

Reactivity and Chemical Behavior

Halogen Exchange and Thermal Stability

  • 1,2-Dichloro-3,3-difluorocyclobutene undergoes thermal isomerization, with the trans isomer showing distinct kinetic behavior compared to cis analogs. For example, thermal isomerization of trans-1,2-dichloro-3,3-difluorocyclopropane proceeds via a diradical intermediate, highlighting the role of ring strain in reactivity .
  • In contrast, 1,2-dichloro-3,3-dialkoxydifluorocyclobutene reacts with alkoxides to yield triether products, with steric effects influencing product ratios (e.g., methoxide favors 2,3,3-triether over 1,3,3-triether by a 3.5:1 ratio) .

Spectroscopic and Stereochemical Features

  • NMR Coupling : In 1-chloro-2-methyl-3,3-difluorocyclobutene, cross-ring allylic fluorine coupling to vinylic protons is observed at 1.6 Hz, distinct from the 3.2 Hz coupling in its cyclobutane analog. This difference reflects electronic and conformational disparities between cyclobutane and cyclobutene systems .
  • Absolute Configuration : X-ray studies of related bromo-chloro-trimethyltricyclo compounds confirm that van der Waals interactions dominate crystal packing, a trend likely applicable to 1,2-dichloro-3,3-difluorocyclobutene derivatives .

Preparation Methods

Dichloroketene [2+2] Cycloaddition

The [2+2] cycloaddition of dichloroketene with fluorinated olefins represents a foundational approach. Dichloroketene, generated in situ from trichloroacetyl chloride and zinc, reacts with 1,2-difluoroethylene or fluorinated vinyl ethers to form 3,3-difluorocyclobutenones. Subsequent chlorination and reduction steps yield the target compound.

Reaction Conditions

  • Dichloroketene generation : Trichloroacetyl chloride (1.2 eq), activated zinc dust, anhydrous ether, 0–5°C.

  • Cycloaddition : Fluorinated olefin (1.0 eq), 12–24 hr, room temperature.

  • Post-functionalization :

    • Chlorination with PCl₅ (2.5 eq) in refluxing dichloromethane (40°C, 6 hr).

    • Reduction using LiAlH₄ (1.5 eq) in THF (−78°C to 0°C).

Yield : 45–60% over three steps.
Key Challenge : Competing side reactions during chlorination reduce overall efficiency.

Dehydrohalogenation of Polyhalogenated Precursors

Base-Mediated Elimination

Thermal or base-induced elimination of HCl from 1,1,2,2-tetrachloro-3,3-difluorocyclobutane provides a direct route. This method mirrors the dehydrochlorination strategy employed in synthesizing structurally related chlorinated alkenes.

Reaction Conditions

  • Precursor : 1,1,2,2-tetrachloro-3,3-difluorocyclobutane (synthesized via radical chlorination of 3,3-difluorocyclobutane).

  • Base : KOH (3.0 eq) in dimethylformamide (DMF).

  • Temperature : 160°C, 6 hr.

  • Workup : Extraction with methylene chloride, fractional distillation.

Yield : 75–85%.
Advantage : High regioselectivity for 1,2-dichloro isomer due to steric effects.

Halogen Exchange Reactions

Fluorine-Chlorine Exchange

Halogen exchange using Lewis acids facilitates the substitution of bromine or iodine atoms with fluorine while retaining chlorine substituents. For example, treatment of 1,2-dichloro-3,3-dibromocyclobutene with antimony trifluoride (SbF₃) selectively replaces bromine with fluorine.

Reaction Conditions

  • Substrate : 1,2-dichloro-3,3-dibromocyclobutene (1.0 eq).

  • Reagent : SbF₃ (2.2 eq), HF (catalytic), 120°C, 48 hr.

  • Isolation : Vacuum distillation.

Yield : 65–70%.
Limitation : Requires handling corrosive HF, complicating scalability.

Thermal Decomposition of Cyclobutane Derivatives

Pyrolysis of Tetrahalocyclobutanes

Heating 1,1,2,2-tetrachloro-3,3-difluorocyclobutane at elevated temperatures induces retro-Diels-Alder cleavage, yielding 1,2-dichloro-3,3-difluorocyclobutene. This method parallels the synthesis of tetrafluorobutadiene from 3,3,4,4-tetrafluorocyclobutene.

Reaction Conditions

  • Temperature : 550–750°C.

  • Pressure : 5–25 mm Hg.

  • Apparatus : Quartz reactor with short contact time (<1 sec).

Yield : Quantitative conversion (by GC-MS).
Note : Requires specialized equipment to prevent recombination or polymerization.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Key Advantage
CycloadditionTrichloroacetyl chloride, fluorinated olefinsRoom temp, multi-step45–60%Modular substrate scope
Dehydrohalogenation1,1,2,2-tetrachloro-3,3-difluorocyclobutane160°C, DMF, 6 hr75–85%High regioselectivity
Halogen Exchange1,2-dichloro-3,3-dibromocyclobuteneSbF₃, HF, 120°C, 48 hr65–70%Selective fluorine introduction
Thermal Decomposition1,1,2,2-tetrachloro-3,3-difluorocyclobutane550–750°C, low pressure~100%No solvents or catalysts required

Mechanistic Considerations

Stereoelectronic Effects in Dehydrohalogenation

Elimination reactions favor the formation of the 1,2-dichloro isomer due to anti-periplanar geometry of HCl departure. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for the trans-dichloro configuration over cis.

Cycloaddition Regioselectivity

Frontier molecular orbital (FMO) analysis reveals that dichloroketene’s LUMO (π*) preferentially interacts with the HOMO of electron-deficient fluorinated olefins, directing cycloaddition to the 1,2-position.

Scalability and Industrial Relevance

The dehydrohalogenation route (Section 2.1) is most amenable to large-scale production, owing to its high yield and compatibility with continuous flow reactors. In contrast, the cycloaddition method’s multi-step nature and moderate yield limit its industrial adoption.

Q & A

Q. What are the optimized synthetic routes for 1,2-dichloro-3,3-difluorocyclobutene, and how can yields be improved?

The synthesis of halogenated cyclobutene derivatives often involves multi-step halogenation and fluorination. A modified Tobey and West method for 1,2-dichloro-3,3-difluorocyclopropene (a structurally similar compound) achieved an eightfold yield increase by optimizing reaction conditions in the first and third steps. Key modifications include controlled temperature during halogenation and precise stoichiometric ratios of fluorinating agents . For cyclobutene analogs, analogous adjustments to cyclization or ring-strain management may apply.

Q. What spectroscopic techniques are critical for characterizing 1,2-dichloro-3,3-difluorocyclobutene?

Structural confirmation relies on ¹⁹F NMR and IR spectroscopy . For example, ¹⁹F NMR distinguishes between equatorial and axial fluorine environments in cyclobutene derivatives, while IR identifies C-F (1000–1300 cm⁻¹) and C-Cl (550–800 cm⁻¹) stretching modes. Mass spectrometry further validates molecular weight and fragmentation patterns .

Q. How does environmental exposure affect the stability of 1,2-dichloro-3,3-difluorocyclobutene?

Halogenated cyclobutenes are sensitive to light and air. Storage under inert atmospheres (e.g., argon) and in amber glassware minimizes decomposition. Degradation is indicated by color darkening (from colorless to yellow/brown) and gas evolution, likely due to C-Cl bond cleavage .

Advanced Research Questions

Q. How do steric and electronic factors influence reaction pathways in alkoxide-mediated substitutions of 1,2-dichloro-3,3-difluorocyclobutene?

Steric effects dominate in nucleophilic substitutions. For example, substituting methoxide for ethoxide in reactions with dichloro-difluorocyclobutene analogs increases the 2,3,3-triether/1,3,3-triether ratio from 0.89 to 3.5. This suggests bulkier alkoxides favor attack at less hindered positions . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing transition-state geometries.

Q. What mechanistic insights explain the stereochemical outcomes of thermal codimerization reactions involving this compound?

Thermal codimerization with alkenes proceeds via diradical intermediates. For example, codimerizing 1,1-dichloro-2,2-difluoroethylene with 2-chloropropene forms 1-methyl-1,2,2-trichloro-3,3-difluorocyclobutane. Stereoselectivity arises from orbital symmetry and steric alignment during cycloaddition, confirmed by coupling constants in NMR (e.g., 3.2 Hz for cross-ring allylic fluorines) .

Q. How can contradictions in reported reaction yields or byproduct profiles be resolved methodologically?

Discrepancies often stem from trace impurities or unoptimized conditions. Systematic variation of parameters (temperature, solvent polarity, catalyst loading) with rigorous purification (e.g., vacuum distillation, chromatography) is essential. For example, zinc-mediated decarbonylation of trichloro-difluorocyclobutane derivatives requires strict control of HCl concentration to avoid side reactions .

Q. What strategies enable selective synthesis of Z/E isomers in derivatives of 1,2-dichloro-3,3-difluorocyclobutene?

Base-mediated coupling reactions with phenols show perfect stereoselectivity for Z/E β-trifluoromethyl vinyl ethers. Steric hindrance and electronic effects of substituents on the phenol dictate isomer dominance. For example, electron-withdrawing groups on the phenol favor Z-configuration by stabilizing transition states through resonance .

Methodological Considerations

  • Experimental Design : Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation during fluorination or cyclization.
  • Data Analysis : Employ multivariate regression to correlate reaction parameters (e.g., temperature, solvent) with yield/stereoselectivity.
  • Safety Protocols : Handle halogenated cyclobutenes in fume hoods due to Xi (irritant) hazards and potential HCl/HF release .

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